molecular formula C15H21N3O3 B2658723 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2310040-03-8

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Número de catálogo: B2658723
Número CAS: 2310040-03-8
Peso molecular: 291.351
Clave InChI: OXLLSZAADUVVMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Introduction and Research Context

Historical Development of Pyrazole-Furan Hybrid Compounds

The design of pyrazole-furan hybrids originated from early 20th-century investigations into heterocyclic pharmacophores, where furan’s metabolic stability and pyrazole’s hydrogen-bonding capacity were first exploited. Initial work focused on simple furan-pyrazole conjugates, such as 5-methylfuran-2-carboxamide derivatives, which demonstrated modest antimicrobial activity in the 1970s. The 1990s saw advancements in regioselective pyrazole functionalization, enabling precise substitution patterns critical for target engagement. For example, the introduction of methyl groups at pyrazole positions 1, 3, and 5 was found to enhance lipophilicity and steric complementarity with enzymatic binding pockets.

A pivotal shift occurred in the 2010s with the integration of carboxamide linkers, as exemplified by compounds like 2,5-dimethyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. These hybrids demonstrated improved antiviral activity against influenza A (H5N1) by combining furan’s π-π stacking with pyrazole’s dipole interactions. The target compound represents an evolution of this scaffold, incorporating a 1,3,5-trimethylpyrazole core to optimize metabolic stability and a hydroxyethyl spacer to balance hydrophilicity.

Emergence of Carboxamide-Functionalized Heterocycles in Science

Carboxamide-functionalized heterocycles gained prominence due to their dual capacity for hydrogen bonding and conformational flexibility. In agrochemistry, derivatives such as fluindapyr (3-difluoromethyl-N-(7-fluoro-1,1,3-trimethyl-4-indanyl)-1-methyl-4-pyrazole carboxamide) revolutionized fungal disease management by inhibiting succinate dehydrogenase. Medicinally, pyrazole-4-carboxamides like bixafen demonstrated nanomolar IC50 values against kinase targets, driven by the carboxamide’s role in anchoring to ATP-binding pockets.

The target compound’s carboxamide bridge serves multiple functions:

  • Hydrogen-bond donor/acceptor : Facilitates interactions with residues in enzymatic active sites, as observed in dihydrofolate reductase (DHFR) inhibition studies.
  • Conformational control : The hydroxyethyl group introduces torsional flexibility, enabling adaptation to steric constraints in protein cavities.
  • Solubility modulation : Balances the hydrophobicity of the trimethylpyrazole and dimethylfuran units, achieving logP values conducive to cellular uptake.

Positioning within Contemporary Heterocyclic Chemistry Research

Current research prioritizes heterocyclic hybrids for multitarget engagement, with the target compound epitomizing three key trends:

Table 1: Key Trends in Heterocyclic Hybrid Design
Trend Application in Target Compound Example from Literature
Multisubstitution 1,3,5-Trimethylpyrazole enhances metabolic stability Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3’,4’,5’-trifluorobiphenyl)pyrazole-4-carboxamide)
Linker optimization Hydroxyethyl spacer improves solubility N-(2-(4-phenylpyrazol-1-yl)ethyl)furan-3-carboxamide
Synergistic pharmacophores Furan-pyrazole synergy boosts bioactivity Furan-chalcone hybrids (IC50 7.36–12.16 μg/mL in HepG2)

The compound’s 1,3,5-trimethylpyrazole unit mitigates oxidative degradation by cytochrome P450 enzymes, a common limitation in earlier analogs. Concurrently, the 2,5-dimethylfuran moiety resists ring-opening reactions under physiological conditions, addressing instability issues reported in non-methylated furans.

Theoretical Framework and Research Significance

Theoretical analyses using density functional theory (DFT) predict that the carboxamide group adopts a planar conformation, maximizing resonance stabilization and hydrogen-bonding potential. Molecular docking studies on analogous compounds reveal:

  • Pyrazole-furan stacking : The pyrazole’s N2 atom forms a 2.8 Å hydrogen bond with thymidine phosphorylase, while the furan’s oxygen engages in CH-π interactions (4.1 Å) with hydrophobic residues.
  • Methyl group contributions : 1,3,5-Trimethyl substitution on pyrazole increases van der Waals interactions by 18% compared to monosubstituted analogs, as quantified in molecular dynamics simulations.

These interactions underpin the compound’s significance as a lead structure for:

  • Anticancer agents : Pyrazole-furan hybrids inhibit topoisomerase IIα with IC50 values ≤10 μM, surpassing doxorubicin in selectivity indices.
  • Antiviral therapeutics : Structural analogs disrupt influenza A neuraminidase substrate binding (ΔG = −9.2 kcal/mol).
  • Agricultural fungicides : Carboxamide derivatives achieve 90% disease suppression in Fusarium spp. at 50 ppm.

This multidisciplinary relevance underscores the necessity for continued investigation into synthesis optimization and structure-activity relationships.

Propiedades

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-8-6-12(11(4)21-8)13(19)7-16-15(20)14-9(2)17-18(5)10(14)3/h6,13,19H,7H2,1-5H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLSZAADUVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=C(N(N=C2C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a carboxamide group and a hydroxyethyl moiety linked to a 2,5-dimethylfuran. This unique structure may contribute to its biological activity by enhancing interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced edema in rats, several pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

2. Antioxidant Properties

The presence of the furan ring suggests potential antioxidant properties. Compounds with similar structures have been reported to scavenge free radicals effectively, potentially reducing oxidative stress in biological systems. The hydroxyl group enhances solubility and reactivity with reactive oxygen species (ROS), increasing the compound's efficacy as an antioxidant.

3. Antimicrobial Activity

Preliminary studies indicate that pyrazole derivatives can exhibit antimicrobial properties. For example, compounds tested against various bacterial strains showed significant inhibition rates comparable to standard antibiotics . Although specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential effectiveness against microbial pathogens.

The mechanisms through which N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide exerts its effects may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and carbonic anhydrases, which play crucial roles in inflammation and physiological regulation .
  • Receptor Modulation: The compound may interact with specific receptors involved in inflammatory pathways or cellular signaling cascades related to oxidative stress.

Case Studies

Several case studies illustrate the biological activities of pyrazole derivatives:

  • Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a rat model. The most effective compounds showed up to 85% inhibition of inflammatory markers at low doses .
  • Oxidative Stress Reduction : Research demonstrated that certain pyrazole compounds could significantly reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

Comparative Analysis

The following table summarizes key features and activities associated with N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamidePyrazole ring with furan and hydroxyethyl groupsAnti-inflammatory, antioxidantEnhanced binding affinity due to unique structure
1-Acetyl-3-(4-methoxyphenyl)-pyrazoleSimple pyrazole derivativeModerate anti-inflammatoryLacks furan moiety
3-Pyridyl-pyrazole derivativesIncorporates nitrogen heterocyclesAntimicrobial activityBroader spectrum of activity

Q & A

Q. What are the recommended methods for synthesizing N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide and optimizing reaction conditions?

A common synthesis approach involves coupling pyrazole-carboxamide derivatives with substituted furan-ethanol intermediates. For example, a procedure using N,N-dimethylformamide (DMF) as a solvent, potassium carbonate (K₂CO₃) as a base, and room-temperature stirring has been reported for analogous pyrazole-thiol intermediates . To optimize yield and purity:

  • Solvent selection : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.
  • Base screening : Compare K₂CO₃ with alternatives like triethylamine or DBU to enhance reaction kinetics.
  • Temperature control : Perform trials at 25–50°C to assess thermal stability of the hydroxyl and furan groups.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., methyl groups on the pyrazole and furan rings) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular hydrogen bonding, as demonstrated for related pyrazoline-carboxamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the biological activity of this compound?

Design studies around structure-activity relationships (SAR) and target engagement:

  • In vitro assays : Screen against enzyme targets (e.g., kinases, oxidases) using fluorescence polarization or calorimetry. For pyrazole-carboxamides, substitutions on the furan and pyrazole rings significantly modulate activity .
  • Computational docking : Model interactions with binding pockets (e.g., hydrophobic regions accommodating dimethylfuran) using software like AutoDock Vina.
  • Cellular uptake studies : Use fluorescently labeled analogs to assess permeability and intracellular localization.

Q. How can researchers resolve contradictions in SAR data for analogs of this compound?

Contradictions often arise from off-target effects or unaccounted physicochemical properties. Mitigation strategies include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves to differentiate potency from nonspecific binding.
  • Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .
  • Crystallographic studies : Compare ligand-bound and unbound target structures to clarify binding modes .

Q. What methodologies are recommended for assessing the compound’s solubility and stability in aqueous buffers?

  • Dynamic Light Scattering (DLS) : Measure aggregation propensity at physiological pH (7.4).
  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation under accelerated conditions (e.g., 40°C, 75% humidity).
  • Differential Scanning Calorimetry (DSC) : Characterize thermal stability and polymorphic transitions .

Q. How can researchers ensure reproducibility in synthesizing derivatives with modified substituents?

  • Reaction monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track intermediate formation.
  • Purification protocols : Standardize column chromatography (e.g., silica gel, gradient elution) or recrystallization solvents (e.g., ethanol/water mixtures) .
  • Batch-to-batch consistency : Implement quality control via 1H^1H-NMR and melting point analysis for each derivative .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and cytochrome P450 interactions.
  • Molecular dynamics simulations : Explore conformational flexibility and solvent interactions with GROMACS.

Q. How should researchers address discrepancies between computational predictions and experimental results?

  • Parameter refinement : Adjust force field settings (e.g., AMBER vs. CHARMM) to better model electronegative groups (e.g., carboxamide).
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to compare predicted and observed binding affinities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.